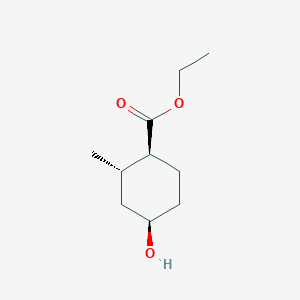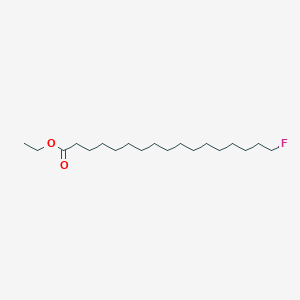
Ethyl 17-fluoroheptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 17-fluoroheptadecanoate: is an organic compound belonging to the class of esters It is derived from heptadecanoic acid, where the hydrogen atom at the 17th position is replaced by a fluorine atom, and the carboxyl group is esterified with ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 17-fluoroheptadecanoate typically involves the esterification of 17-fluoroheptadecanoic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, purification steps such as distillation and recrystallization are essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 17-fluoroheptadecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 17-fluoroheptadecanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Hydrolysis: 17-fluoroheptadecanoic acid and ethanol.
Reduction: 17-fluoroheptadecanol.
Substitution: Various substituted heptadecanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 17-fluoroheptadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used in studies involving lipid metabolism and the effects of fluorinated fatty acids on biological systems.
Medicine: Fluorinated esters like this compound are investigated for their potential use in drug delivery systems due to their unique physicochemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of ethyl 17-fluoroheptadecanoate involves its interaction with biological membranes and enzymes. The fluorine atom’s presence can alter the compound’s lipophilicity and metabolic stability, affecting its distribution and activity within biological systems. The ester group can be hydrolyzed by esterases, releasing the active 17-fluoroheptadecanoic acid, which can then interact with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl heptadecanoate: Lacks the fluorine atom, resulting in different physicochemical properties and biological activity.
Methyl 17-fluoroheptadecanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
17-fluoroheptadecanoic acid: The free acid form, which has different solubility and reactivity compared to the ester.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability and altered lipophilicity. These characteristics make it valuable in various applications, particularly in the development of pharmaceuticals and specialty chemicals.
Eigenschaften
Molekularformel |
C19H37FO2 |
|---|---|
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
ethyl 17-fluoroheptadecanoate |
InChI |
InChI=1S/C19H37FO2/c1-2-22-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |
InChI-Schlüssel |
FBAJAGHHBIGMNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13336790.png)

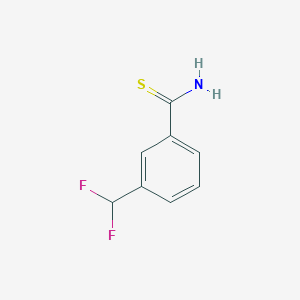
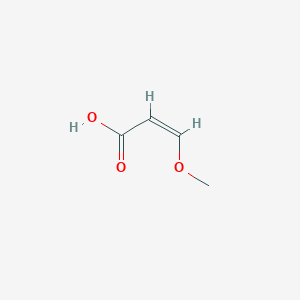
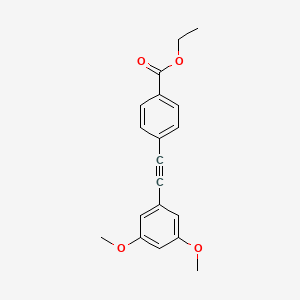
![2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13336813.png)
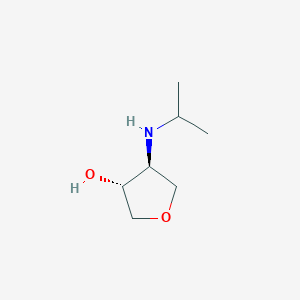
![2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine](/img/structure/B13336820.png)
![7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B13336825.png)
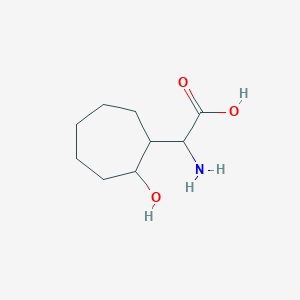
![{8-Oxaspiro[4.5]decan-1-yl}methanol](/img/structure/B13336837.png)
